Cresol red

Description

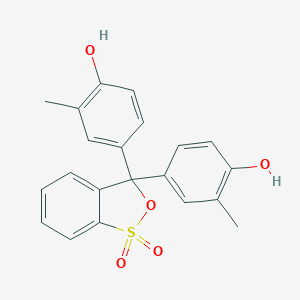

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5S/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26-21/h3-12,22-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRMNDMBJQTZHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62625-29-0 (mono-hydrochloride salt) | |

| Record name | Cresol red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8061929 | |

| Record name | Cresol Red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown solid; [Merck Index] Reddish-brown or green odorless solid; [CHEMINFO] Crystalline solid; [MSDSonline] | |

| Record name | Cresol red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8334 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1733-12-6 | |

| Record name | Cresol red | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cresol red | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cresol red | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cresol Red | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cresol red | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRESOL RED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/839K2R4B8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cresol Red: A Comprehensive Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresol Red (o-cresolsulfonephthalein) is a synthetically derived triarylmethane dye, a prominent member of the sulfonphthalein family of indicators.[1][2] Its utility in scientific research is marked by its function as a pH indicator, exhibiting distinct and reversible color transitions in response to changes in hydrogen ion concentration.[2] This property makes it an invaluable tool in analytical chemistry, molecular biology, and various industrial processes. This technical guide provides an in-depth exploration of the chemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its functional mechanisms and applications.

Core Chemical Properties

This compound is characterized by its dual pH transition ranges, making it a versatile indicator for both acidic and slightly alkaline conditions.[3] Its chemical structure, featuring a sulfonphthalein backbone, is the basis for its colorimetric properties.[1]

Table 1: General Chemical Properties of this compound

| Property | Value |

| Chemical Name | o-Cresolsulfonephthalein |

| Synonyms | This compound, 3',3''-Dimethylphenolsulfonephthalein |

| CAS Number | 1733-12-6 |

| Molecular Formula | C₂₁H₁₈O₅S |

| Molecular Weight | 382.43 g/mol |

| Appearance | Dark green or brown-red powder/crystals |

| Solubility | Sparingly soluble in water; soluble in ethanol and dilute alkalis. |

pH Indicator Properties and Mechanism

This compound functions as a weak acid. Its molecular structure undergoes conformational changes with the gain or loss of protons, leading to alterations in its light absorption spectrum and, consequently, a visible color change.[4] It exhibits two primary pH transition ranges. The first occurs in strongly acidic conditions (pH 0.2 to 1.8), transitioning from red to yellow.[3] The second, more commonly utilized range, is from pH 7.2 to 8.8, where it changes from yellow to a purplish-red.[5] The pKa for this primary transition is approximately 8.0-8.5.

Table 2: pH Indicator Properties of this compound

| pH Range | Color Change | pKa |

| 0.2 - 1.8 | Red to Yellow | ~1.0 |

| 7.2 - 8.8 | Yellow to Purplish-Red | ~8.0 - 8.5 |

Signaling Pathway of Color Change

The color change of this compound is a direct consequence of the protonation state of the molecule. In acidic solutions, the molecule is in its protonated form, which absorbs light at a wavelength that appears yellow. As the pH increases and the solution becomes more alkaline, the molecule loses a proton, leading to a shift in the electron distribution and a change in the absorbed wavelength, resulting in a reddish-purple appearance.

Caption: pH-induced equilibrium of this compound.

Spectrophotometric Data

The distinct absorption spectra of the acidic and basic forms of this compound allow for the quantitative determination of pH using spectrophotometry.

Table 3: Spectrophotometric Data for this compound

| Form | pH Range | Wavelength of Maximum Absorbance (λmax) |

| Acidic (HI⁻) | < 7.2 | ~433 nm |

| Basic (I²⁻) | > 8.8 | ~573 nm |

| Isosbestic Point | - | ~483 nm |

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

This protocol details the preparation of a stock solution of this compound suitable for use as a pH indicator in titrations and other applications.

Methodology:

-

Weighing: Accurately weigh 0.1 g of this compound powder.

-

Dissolving: Transfer the powder to a clean 100 mL volumetric flask.

-

Alkalinization and Solvation: Add 2.65 mL of 0.1 M sodium hydroxide solution and 20 mL of 95% ethanol to the flask. Swirl gently to dissolve the this compound. Warming the mixture slightly can aid in dissolution.[6]

-

Dilution: Once the this compound is completely dissolved, add distilled water to bring the final volume to 100 mL.

-

Storage: Store the solution in a well-stoppered bottle at room temperature.

Spectrophotometric Determination of pH

This protocol outlines the use of this compound for the precise measurement of pH in a sample solution.

Caption: Spectrophotometric pH determination workflow.

Methodology:

-

Instrument Setup: Calibrate a spectrophotometer according to the manufacturer's instructions.

-

Blank Measurement: Fill a cuvette with the sample solution (without this compound) and measure the absorbance at the λmax of both the acidic and basic forms of this compound (approximately 433 nm and 573 nm). This serves as the blank.

-

Indicator Addition: Add a small, precise volume of the prepared this compound indicator solution to the sample in the cuvette. Mix thoroughly.

-

Sample Measurement: Measure the absorbance of the sample containing the indicator at the same two wavelengths.

-

Calculation: The pH can be calculated using a modified Henderson-Hasselbalch equation that incorporates the ratio of the absorbances of the two forms of the indicator.

Acid-Base Titration

This protocol describes a general procedure for using this compound as an indicator in an acid-base titration, for instance, the titration of a weak acid with a strong base.

Methodology:

-

Preparation of Analyte: Accurately pipette a known volume of the acidic analyte into a clean Erlenmeyer flask.

-

Indicator Addition: Add 2-3 drops of the this compound indicator solution to the flask. The solution should turn yellow.

-

Titrant Preparation: Fill a burette with a standardized solution of a strong base (e.g., NaOH). Record the initial volume.

-

Titration: Slowly add the titrant from the burette to the analyte in the flask while continuously swirling the flask to ensure thorough mixing.

-

Endpoint Determination: Continue adding the titrant dropwise as the endpoint is approached. The endpoint is reached when the solution undergoes a distinct and persistent color change from yellow to purplish-red.[4]

-

Volume Recording: Record the final volume of the titrant in the burette.

-

Calculation: Calculate the concentration of the analyte using the volume and concentration of the titrant and the initial volume of the analyte.

Use as a Tracking Dye in Agarose Gel Electrophoresis

This compound can be used as a visual marker to monitor the progress of electrophoresis.

Methodology:

-

Loading Dye Preparation: Incorporate this compound into the loading dye used for preparing DNA, RNA, or protein samples for gel electrophoresis.

-

Sample Loading: Load the samples mixed with the this compound-containing loading dye into the wells of an agarose or polyacrylamide gel.

-

Electrophoresis: Apply an electric field to the gel. The this compound will migrate towards the anode.

-

Monitoring Migration: The migration of the this compound band can be visually tracked. In a 1% agarose gel, this compound migrates at a rate comparable to a DNA fragment of approximately 125 base pairs. This allows for the estimation of the migration progress and prevents the samples from running off the gel.

Applications in Research and Development

Beyond its fundamental use as a pH indicator, this compound finds applications in several specialized areas:

-

Molecular Biology: It is used as a tracking dye in DNA and RNA gel electrophoresis and is noted for not inhibiting Taq polymerase, making it suitable for use in PCR applications.[4]

-

Pharmaceutical Sciences: this compound can be employed in studies to measure the hydrophobicity of therapeutic drugs.

-

Material Science: Its thermochromic properties, the ability to change color with temperature, are being explored for the development of temperature-sensitive materials.

-

Cosmetics: The colorimetric properties of this compound are utilized in the formulation of some cosmetic products.

Conclusion

This compound is a robust and versatile chemical with well-defined properties that make it a staple in various scientific and industrial laboratories. Its dual-range pH indication, coupled with its utility in spectrophotometry and as an electrophoresis tracking dye, underscores its importance in modern research and development. The protocols and data presented in this guide provide a comprehensive resource for the effective application of this compound in achieving accurate and reliable experimental outcomes.

References

- 1. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]

- 4. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 5. goldbio.com [goldbio.com]

- 6. savemyexams.com [savemyexams.com]

Cresol Red: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Applications of o-Cresolsulfonephthalein

Introduction

Cresol Red (o-cresolsulfonephthalein) is a triarylmethane dye widely utilized in scientific research and various industrial applications.[1] Its primary function is as a pH indicator, notable for its two distinct color transition ranges.[2] This technical guide provides a detailed overview of this compound's chemical structure, physicochemical properties, and practical applications, with a focus on protocols relevant to researchers, scientists, and drug development professionals.

Chemical Structure and CAS Number

This compound, systematically named 3,3-bis(4-hydroxy-3-methylphenyl)-2,1λ⁶-benzoxathiole-1,1(3H)-dione, possesses a molecular formula of C₂₁H₁₈O₅S. Its structure is characterized by a sulfonphthalein backbone with cresol derivatives.

CAS Number: 1733-12-6

The chemical structure of this compound is fundamental to its function as a pH indicator. The molecule can exist in different resonant structures depending on the proton concentration of the solution, leading to observable color changes.

Physicochemical Properties

The utility of this compound as a pH indicator is defined by its specific physicochemical properties. These quantitative parameters are crucial for accurate and reliable experimental work.

| Property | Value | Conditions |

| Molecular Weight | 382.43 g/mol | |

| pKa₁ | ~1.0 | 25°C |

| pKa₂ | 8.123 ± 0.004 | 25°C |

| pH Transition Range 1 | pH 0.2 (Red) to pH 1.8 (Yellow) | |

| pH Transition Range 2 | pH 7.2 (Yellow) to pH 8.8 (Purplish-Red)[2] | |

| λmax (Acidic form, H₂I) | ~518 nm | pH < 1.8 |

| λmax (Intermediate form, HI⁻) | 432-436 nm[3] | pH 4.5 - 6.8 |

| λmax (Basic form, I²⁻) | 571-574 nm[3] | pH > 8.8 |

| Isosbestic Point | ~480 nm | |

| Solubility | Sparingly soluble in water; Soluble in ethanol and dilute alkalis. |

pH Indicator Mechanism

This compound's function as a pH indicator is based on its ability to exist in different colored forms in response to changes in pH. The molecule undergoes protonation and deprotonation, which alters its electronic conjugation and, consequently, its absorption spectrum in the visible range.

Figure 1. this compound pH indicator transition.

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

This protocol details the preparation of a standard this compound indicator solution for general laboratory use.

Materials:

-

This compound powder (0.1 g)

-

0.1 M Sodium Hydroxide (NaOH) solution (2.65 mL)

-

95% Ethanol (20 mL)

-

Distilled or deionized water

-

100 mL volumetric flask

Procedure:

-

Accurately weigh 0.1 g of this compound powder.

-

In a 100 mL volumetric flask, combine the this compound powder with 2.65 mL of 0.1 M NaOH solution and 20 mL of 95% ethanol.[4]

-

Gently warm and swirl the mixture until the this compound has completely dissolved.

-

Once dissolved, dilute the solution to the 100 mL mark with distilled water.[4]

-

Mix the solution thoroughly by inverting the flask several times.

-

Store the prepared indicator solution in a well-sealed container, protected from light.

Spectrophotometric pH Measurement

This protocol outlines the use of this compound for the precise determination of pH using a spectrophotometer, a common technique in fields like oceanography. For highly accurate measurements, purification of the this compound dye is recommended to remove impurities that can affect absorbance readings.[5][6]

Workflow:

References

- 1. This compound: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound ph [cresol_red_ph.moneidechem.com]

- 4. goldbio.com [goldbio.com]

- 5. news-oceanacidification-icc.org [news-oceanacidification-icc.org]

- 6. digitalcommons.usf.edu [digitalcommons.usf.edu]

Cresol Red: A Technical Guide to its Mechanism as a pH Indicator

Abstract: Cresol Red (o-cresolsulfonephthalein) is a sulfonphthalein dye widely employed as a pH indicator in analytical chemistry, molecular biology, and environmental monitoring. Its efficacy stems from a distinct, pH-dependent chromic shift, which is a direct consequence of reversible protonation and deprotonation events that alter its molecular structure and electronic configuration. This guide provides an in-depth examination of the core mechanism of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the chemical pathways for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound is a weak diprotic acid that can exist in three primary forms depending on the hydrogen ion concentration of the solution.[1] The transition between these forms involves the loss of protons, leading to significant changes in the molecule's electronic structure and, consequently, its light absorption properties.[2]

-

In strongly acidic solutions (pH < 1.8): The molecule is in its fully protonated, lactone form (H₂I), which appears red.[3][4]

-

In moderately acidic to neutral solutions (pH 1.8 - 7.2): The first proton is lost, opening the lactone ring to form a yellow-colored, mono-anionic quinoid structure (HI⁻).[3][4]

-

In alkaline solutions (pH > 8.8): The second proton from the remaining hydroxyl group is lost, resulting in a dianionic form (I²⁻) with an extended conjugated system, which appears purplish-red.[2][5]

The core mechanism is the reversible structural transformation between these tautomers, governed by the pH of the environment. The extended delocalization of pi-electrons in the dianionic form at higher pH shifts the absorbance maximum to a longer wavelength (from ~434 nm to ~573 nm), causing the visible color change from yellow to purplish-red.[6][7]

Physicochemical Properties and Quantitative Data

The utility of an indicator is defined by its quantitative characteristics. For this compound, these include its transition ranges, pKa values, and the spectral properties of its different forms. The purity of the dye is critical, as impurities can shift the pH range and lead to inaccurate readings.[8]

Table 1: General Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 4,4'-(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis(2-methylphenol) | [9] |

| CAS Number | 1733-12-6 | [9][10] |

| Molecular Formula | C₂₁H₁₈O₅S | [9][10] |

| Molecular Weight | 382.43 g/mol |[9][10] |

Table 2: pH-Dependent Properties of this compound

| pH Range | Color of Acidic Form | Color of Basic Form | pKa | λmax (Acidic Form) | λmax (Basic Form) |

|---|---|---|---|---|---|

| 0.2 – 1.8 | Red | Yellow | ~1.0 | ~518 nm (H₂I) | ~434 nm (HI⁻) |

| 7.2 – 8.8 | Yellow | Purplish-Red | ~8.1 - 8.3 | ~434 nm (HI⁻) | ~573 nm (I²⁻) |

[References: pKa[3][8][11][12], pH Range[3][4][5], λmax[1][6][7]]

Experimental Protocols

Accurate and reproducible results depend on standardized preparation and measurement protocols.

This protocol describes the preparation of a stock solution suitable for titrations and general laboratory use. This compound powder is sparingly soluble in water but dissolves in ethanol and basic solutions.[3]

Reagents and Equipment:

-

This compound powder (o-cresolsulfonephthalein)

-

0.1 M Sodium Hydroxide (NaOH) solution

-

95% Ethanol

-

Distilled or deionized water

-

100 mL volumetric flask

-

Analytical balance

-

Pipettes

-

Magnetic stirrer and stir bar (optional)

Methodology:

-

Weighing: Accurately weigh 0.1 g of this compound powder.[5][13]

-

Initial Dissolution: In the 100 mL volumetric flask, combine 2.65 mL of 0.1 M NaOH solution and 20 mL of 95% ethanol.[5][13] Add the this compound powder to this mixture.

-

Mixing: Gently swirl or use a magnetic stirrer to completely dissolve the powder. Warming the mixture slightly can aid dissolution.[13]

-

Dilution: Once the powder is fully dissolved, dilute the solution to the 100 mL mark with distilled water.

-

Final Mixing and Storage: Invert the flask several times to ensure homogeneity. Store the solution in a well-sealed bottle at room temperature.

For high-precision applications, such as monitoring seawater pH, a spectrophotometric method is employed. This technique relies on the absorbance ratio of the two primary species (HI⁻ and I²⁻) at their respective absorbance maxima.[6]

Equipment:

-

Dual-beam spectrophotometer with a thermostatted cuvette holder

-

1 cm path length quartz cuvettes

-

Calibrated pH meter and electrode (for validation)

-

Thermostatting water bath

Methodology:

-

Instrument Setup: Set the spectrophotometer to measure absorbances at three wavelengths: 434 nm (λmax of HI⁻), 573 nm (λmax of I²⁻), and a non-absorbing wavelength (e.g., 730 nm) for baseline correction.[7][14]

-

Blank Measurement: Fill a cuvette with the sample solution (without indicator) and place it in the thermostatted holder. Record the absorbances at the specified wavelengths to obtain a baseline.[7]

-

Indicator Addition: Add a precise, small volume of a concentrated this compound stock solution to the sample to achieve a final concentration of approximately 2-3 µM.[7] Mix thoroughly.

-

Sample Measurement: Place the cuvette with the indicator back into the spectrophotometer and record the absorbances at the three wavelengths.

-

Calculation:

-

Correct the absorbances at 434 nm and 573 nm by subtracting the baseline absorbance and the reading at 730 nm.

-

Calculate the absorbance ratio, R = A₅₇₃ / A₄₃₄.[6]

-

Calculate the pH using the following equation, where constants (e1, e3/e2, and K₂) are empirically determined based on temperature and salinity:[7] pH = pK₂ + log₁₀((R - e₁)/(1 - R(e₃/e₂)))

-

Applications in Research and Drug Development

The distinct properties of this compound make it a versatile tool in various scientific fields:

-

Analytical Chemistry: It is widely used for determining the endpoint in acid-base titrations, particularly for reactions with an equivalence point in the pH 7.2 to 8.8 range.[2][15]

-

Molecular Biology: this compound can be used as a tracking dye in agarose and polyacrylamide gel electrophoresis.[5][16] It typically migrates at a rate similar to a ~125 bp DNA fragment and, importantly, does not significantly inhibit enzymes like Taq polymerase, allowing its inclusion in PCR master mixes.[5][10][16]

-

Cell Culture and Microbiology: It serves as a non-toxic pH indicator in culture media to visually monitor metabolic activity that leads to pH changes.

-

Environmental Science: High-purity this compound is essential for the precise spectrophotometric measurement of pH in natural waters, a critical parameter in ocean acidification research.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]

- 4. nbinno.com [nbinno.com]

- 5. goldbio.com [goldbio.com]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 8. nbinno.com [nbinno.com]

- 9. This compound | C21H18O5S | CID 73013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 1733-12-6 [chemicalbook.com]

- 11. This compound | CAS#:62625-29-0 | Chemsrc [chemsrc.com]

- 12. researchgate.net [researchgate.net]

- 13. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 14. Spectrophotometric Calibration of pH Electrodes in Seawater Using Purified m-Cresol Purple - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]

- 16. This compound - Wikipedia [en.wikipedia.org]

Cresol Red: A Technical Guide to its Acid Dissociation Constants (pKa) and pH-Dependent Equilibria

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the acid-base indicator Cresol Red (o-Cresolsulfonephthalein). It details the indicator's distinct acid dissociation constants (pKa), the experimental methodology for their determination, and a visual representation of its pH-dependent chemical equilibria.

Introduction to this compound

This compound, a member of the sulfonphthalein family of dyes, is a widely used pH indicator essential for various applications in analytical chemistry, molecular biology, and industrial quality control.[1][2] Its utility stems from its ability to undergo distinct, reversible color changes in response to specific pH variations.[2] Structurally, it is a triarylmethane dye that possesses two ionizable protons, resulting in two separate pH transition ranges and, consequently, two distinct pKa values.[3][4][5][6] Understanding these pKa values is critical for its correct application in titrations, buffer preparations, and cell culture media monitoring.[3]

Quantitative Data: pKa Values and Transition Ranges

This compound exhibits two useful pH transition ranges. The first occurs in strongly acidic conditions, and the second occurs from a neutral to alkaline pH. The pKa is the pH at which the concentrations of the acidic and basic forms of the indicator are equal.

| Parameter | First Transition (Acidic Range) | Second Transition (Basic Range) |

| pH Range | 0.2 – 1.8[3][4] | 7.2 – 8.8[1][4][7] |

| pKa Value | ~1.0[3][8][9] | ~8.3[10][11] |

| Color Change | Red → Yellow[3] | Yellow → Reddish-Purple[2][7] |

Note: The exact pKa can vary slightly depending on factors such as ionic strength and temperature.[2]

Experimental Protocol: Spectrophotometric Determination of pKa

The pKa values of an acid-base indicator like this compound are most commonly and accurately determined using UV-Vis spectrophotometry.[12] This method relies on the principle that the different protonated species of the indicator have distinct molar absorptivities at specific wavelengths. The relationship between pH, pKa, and the ratio of the concentrations of the acid (HIn) and base (In⁻) forms is described by the Henderson-Hasselbalch equation.[13]

Principle: The pKa is determined by measuring the absorbance of this compound in a series of buffer solutions of known pH. By measuring the ratio of the deprotonated (basic) and protonated (acidic) forms of the indicator at each pH, the pKa can be calculated.[13]

Methodology:

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare a concentrated stock solution of this compound in 95% ethanol.

-

Buffer Solutions: Prepare a series of buffer solutions with precisely known pH values that span both transition ranges of this compound (e.g., pH 0 to 2 and pH 7 to 9). Use appropriate buffer systems (e.g., HCl-KCl for the acidic range, Tris or phosphate buffers for the basic range).

-

Highly Acidic and Basic Solutions: Prepare a solution of this compound in a strong acid (e.g., 0.1 M HCl, pH 1) to obtain the spectrum of the almost pure acidic form (H₂In for the first pKa, HIn⁻ for the second). Prepare another solution in a strong base (e.g., 0.1 M NaOH, pH 13) to obtain the spectrum of the pure basic form (In²⁻).

-

-

Spectrophotometric Measurement:

-

Determine Wavelengths of Maximum Absorbance (λmax):

-

Scan the highly acidic and highly basic this compound solutions across the visible spectrum (e.g., 380-700 nm) to identify the λmax for each of the pure species (H₂In, HIn⁻, and In²⁻).[13][14] The two key wavelengths will be where the acidic form shows maximum absorbance and where the basic form shows maximum absorbance.

-

-

Data Collection:

-

Prepare a series of test solutions by adding a small, constant volume of the this compound stock solution to each of the prepared buffer solutions.

-

Measure the absorbance of each test solution at the two predetermined λmax values.

-

Measure the absorbance of a blank (buffer solution without indicator) at each wavelength for correction.

-

-

-

Data Analysis and pKa Calculation:

-

For a given pH, the pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch and Beer-Lambert laws: pKa = pH - log[(A - A_acid) / (A_base - A)] Where:

-

A is the absorbance of the indicator in the buffer solution at the λmax of the basic form.

-

A_acid is the absorbance of the indicator in the highly acidic solution at the same wavelength.

-

A_base is the absorbance of the indicator in the highly basic solution at the same wavelength.

-

-

Calculate the pKa for each buffer solution. The average of these values provides the experimental pKa.

-

Alternatively, a graphical method can be used by plotting log[(A - A_acid) / (A_base - A)] versus pH. The x-intercept of the resulting straight line is the pKa.

-

Visualization of pH-Dependent Equilibria

The color transitions of this compound are governed by chemical equilibria that shift according to the hydrogen ion concentration (pH) of the solution. The following diagram illustrates this relationship.

Caption: Chemical equilibria of this compound showing its three colored forms at different pH ranges.

References

- 1. This compound: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Chart of pH Indicator Ranges [sciencecompany.com]

- 5. This compound | C21H18O5S | CID 73013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. goldbio.com [goldbio.com]

- 8. This compound | 1733-12-6 [chemicalbook.com]

- 9. Acid-Base Indicators [wiredchemist.com]

- 10. Evaluation of indicator-based pH measurements for freshwater over a wide range of buffer intensities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | CAS#:62625-29-0 | Chemsrc [chemsrc.com]

- 12. scirp.org [scirp.org]

- 13. egyankosh.ac.in [egyankosh.ac.in]

- 14. digitalcommons.usf.edu [digitalcommons.usf.edu]

Cresol red solubility in water and ethanol

An In-depth Technical Guide to the Solubility of Cresol Red in Water and Ethanol

Introduction

This compound (o-Cresolsulfonephthalein) is a synthetic triarylmethane dye widely utilized in scientific research and various industries.[1] Its primary application is as a pH indicator, notable for its two distinct transition ranges, making it versatile for monitoring pH changes in both acidic and alkaline environments.[2][3] It exhibits a color change from red to yellow in the pH range of 0.2 to 1.8 and a second transition from yellow to a purplish-red in the pH range of 7.2 to 8.8.[2][4] Beyond its role in titrations and as a general pH indicator, this compound also serves as a tracking dye in agarose and polyacrylamide gel electrophoresis for DNA, RNA, and protein analysis.[1][5]

This guide provides a detailed examination of the solubility of this compound in two common laboratory solvents: water and ethanol. Understanding its solubility is critical for the preparation of stock solutions, ensuring accuracy in experimental applications, and for its use in drug development and other research fields.

Quantitative Solubility Data

The solubility of this compound can vary depending on whether it is in its free acid form or as a sodium salt. The sodium salt form generally exhibits greater solubility in aqueous solutions. The data gathered from various sources is summarized below.

| Compound Form | Solvent | Solubility | Observation | Source |

| This compound | Water | Sparingly Soluble / Slightly Soluble | - | [4][6][7] |

| This compound | Ethanol | Soluble / Readily Soluble | - | [6][7][8] |

| This compound | 95% Ethanol | 0.1% (w/v) | Clear Yellow Solution | [1] |

| This compound Sodium Salt | Water | 1 mg/mL | - | |

| This compound Sodium Salt | 95% Ethanol | 10 mg/mL | - |

Note: "Sparingly soluble" and "slightly soluble" are qualitative terms. The quantitative data provides more precise measurements for solution preparation.

Experimental Protocol for Solubility Determination

The following protocol provides a standardized methodology for determining the solubility of a test chemical like this compound. This procedure is adapted from the ICCVAM recommended protocol for solubility determination and is designed to be performed in a stepwise manner using increasingly rigorous mechanical techniques.[9]

3.1 Materials

-

This compound (powder form)

-

Solvents: Deionized Water, Ethanol (95% or absolute)

-

Glass test tubes or vials

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Warming oven or water bath (set to 37°C)

3.2 Procedure This protocol uses a tiered approach, starting with a high concentration and proceeding to lower concentrations if the compound does not dissolve.

3.2.1 Tier 1: Initial High Concentration Test (e.g., 20 mg/mL)

-

Weigh approximately 10 mg of this compound into a pre-labeled glass tube. Document the exact weight.

-

Add 0.5 mL of the first solvent (e.g., Deionized Water) to the tube to achieve a target concentration of 20 mg/mL.[9]

-

Apply the following sequence of mechanical procedures to attempt to dissolve the compound: a. Gently mix the tube at room temperature. b. Vortex the tube for 1-2 minutes.[9] c. Visually inspect for dissolution. A compound is considered dissolved if the solution is clear with no visible precipitate or cloudiness. d. If not dissolved, place the tube in a water bath sonicator for up to 5 minutes.[9] Re-inspect. e. If still not dissolved, warm the solution to 37°C for up to 60 minutes.[9] Re-inspect.

-

If complete solubility is achieved, the solubility is at least 20 mg/mL. No further steps are needed for this solvent.

-

If the compound does not dissolve, proceed to Tier 2.

-

Repeat steps 1-5 for the second solvent (Ethanol).

3.2.2 Tier 2: First Dilution (e.g., 2 mg/mL)

-

To the tube from Tier 1 where the compound did not dissolve, add an additional 4.5 mL of the same solvent to bring the total volume to 5.0 mL. This dilutes the concentration by a factor of 10 to 2 mg/mL.

-

Repeat the sequence of mechanical procedures (vortex, sonication, warming) as described in step 3.2.1.

-

If solubility is achieved, record the solubility as being between the previous concentration (20 mg/mL) and the current one (2 mg/mL). For a more precise value, the experiment can be repeated with intermediate concentrations.

-

If the compound still does not dissolve, proceed to the next dilution tier, decreasing the concentration by a factor of 10 each time, until solubility is achieved.

Diagrams and Workflows

Visual representations are crucial for understanding experimental processes and the functional properties of chemical indicators.

References

- 1. gspchem.com [gspchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [cresol_red.moneidechem.com]

- 5. This compound | 1733-12-6 [chemicalbook.com]

- 6. This compound [chembk.com]

- 7. echemi.com [echemi.com]

- 8. biolaboratorium.com [biolaboratorium.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Synthesis and Purification of Cresol Red

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresol Red (o-cresolsulfonephthalein) is a triarylmethane dye widely utilized as a pH indicator in various chemical and biological applications.[1] Its distinct color transition from yellow to reddish-purple in the pH range of 7.2 to 8.8 makes it particularly valuable for monitoring pH in near-neutral to slightly alkaline conditions.[2] The accuracy of pH measurements using this compound is highly dependent on its purity, as impurities can lead to significant errors. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, offering detailed experimental protocols and data to aid researchers in producing a high-purity product suitable for sensitive analytical applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₁₈O₅S | [3] |

| Molecular Weight | 382.43 g/mol | [3] |

| Appearance | Dark green or brown-red powder | [3] |

| Melting Point | 290 °C | [3] |

| pKa₁ | ~1.0 | [3] |

| pKa₂ | ~8.3 | [4] |

| pH Range (Acidic) | 0.2 (Red) - 1.8 (Yellow) | [1] |

| pH Range (Alkaline) | 7.2 (Yellow) - 8.8 (Purple) | [1] |

| Absorbance Maxima (λmax) | 433 nm (HI⁻ form), 573 nm (I²⁻ form) | [5] |

| Solubility | Sparingly soluble in water; soluble in ethanol and alkali solutions | [3] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the condensation of o-sulfobenzoic acid anhydride with o-cresol.[2] This reaction is a classic example of a Friedel-Crafts acylation. The reaction is typically catalyzed by a Lewis acid, such as anhydrous zinc chloride, which enhances the electrophilicity of the anhydride. The process involves the electrophilic attack of two o-cresol molecules on the anhydride, leading to the formation of an intermediate which then undergoes dehydration to form the characteristic cyclic sultone ring of the sulfonephthalein dye.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol for Synthesis

The following protocol is based on a patented preparation method and outlines the key steps for the synthesis of this compound.[6]

Materials:

-

o-Sulfobenzoic acid anhydride

-

o-Cresol

-

Anhydrous zinc chloride

-

Diluted hydrochloric acid

-

Diethyl ether

-

Benzene

-

Water

Equipment:

-

Reaction flask with a mechanical stirrer and reflux condenser

-

Heating mantle

-

Beakers

-

Filtration apparatus

Procedure:

-

In a reaction flask equipped with a mechanical stirrer and reflux condenser, combine o-sulfobenzoic acid anhydride, o-cresol, and anhydrous zinc chloride in a weight ratio of 1:1.2:1.25.[6]

-

Heat the mixture to 115-120 °C with continuous stirring.[6]

-

Maintain this temperature for 3.5-4 hours.[6]

-

After the reaction is complete, add water and diluted hydrochloric acid to the mixture. Heat the mixture to boiling with continuous and sufficient stirring to produce finely dispersed particles.[6]

-

While hot, pour the reactants into another container and wash the precipitate twice with warm water (30-40 °C).[6]

-

Filter the mixture to collect the sediment.[6]

-

Heat and dry the sediment. After cooling, add diethyl ether and benzene to the dried product and stir for several minutes to dissolve any unreacted o-cresol.[6]

-

Filter the mixture to remove the dissolved impurities and dry the resulting this compound product.[6]

Quantitative Data: While a specific yield for this exact protocol is not provided in the source, a similar microwave-assisted synthesis has reported a yield of 90.6%.[3]

Purification of this compound

For many applications, especially high-precision spectrophotometric pH measurements, the synthesized this compound requires further purification to remove any remaining impurities.[4][7] Flash chromatography and High-Performance Liquid Chromatography (HPLC) are highly effective methods for achieving the necessary purity.[4][7]

General Purification Workflow

Caption: General workflow for the purification of this compound.

Flash Chromatography

Flash chromatography is a rapid and efficient method for the bulk purification of this compound.[2] It utilizes positive pressure to accelerate the elution of the solvent through the stationary phase.

Experimental Protocol for Flash Chromatography:

The following is a general procedure based on methods used for purifying this compound and similar sulfonephthalein dyes.[4]

Materials:

-

Crude this compound

-

Silica gel (for normal phase) or C18-functionalized silica (for reversed-phase)

-

Solvents for mobile phase (e.g., water, acetonitrile, trifluoroacetic acid for reversed-phase)

-

Sand

Equipment:

-

Flash chromatography system (column, pump, fraction collector)

-

Rotary evaporator

Procedure:

-

Column Packing:

-

Select an appropriate size glass column.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Add a thin layer of sand.

-

Prepare a slurry of the stationary phase (e.g., C18 silica) in the initial mobile phase solvent.

-

Pour the slurry into the column and allow it to pack under pressure, ensuring a uniform bed.

-

Add another thin layer of sand on top of the stationary phase.

-

-

Sample Loading:

-

Dissolve approximately 1 gram of crude this compound in 100 mL of a solvent mixture such as water, acetonitrile, and trifluoroacetic acid (e.g., 95.0:5.0:0.05, v:v:v).[4]

-

Carefully load the sample solution onto the top of the column.

-

-

Elution:

-

Begin eluting the sample with the mobile phase, applying positive pressure.

-

A gradient elution may be employed, gradually increasing the polarity of the mobile phase to separate the desired compound from impurities.

-

Collect fractions as the colored bands elute from the column.

-

-

Fraction Analysis and Product Recovery:

-

Analyze the collected fractions using a suitable method, such as thin-layer chromatography (TLC) or UV-Vis spectroscopy, to identify the fractions containing pure this compound.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

-

Purity Assessment: HPLC analysis of flash-purified this compound has shown the product to be free of detectable impurities.[7]

High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, preparative HPLC is a powerful technique.[2] While more labor-intensive and yielding smaller batches than flash chromatography, it offers superior resolution.[7]

Experimental Protocol for HPLC:

The following protocol is adapted from a method for the purification of the related indicator, m-cresol purple, and can be optimized for this compound.[8][9]

Materials:

-

Crude or partially purified this compound

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

Equipment:

-

Preparative HPLC system with a suitable detector (e.g., DAD or UV-Vis)

-

Preparative reversed-phase C18 column (e.g., 22 mm x 250 mm, 5 µm particle size)

-

Rotary evaporator

Procedure:

-

Mobile Phase Preparation:

-

Sample Preparation:

-

Dissolve the this compound sample in the mobile phase or a compatible solvent.

-

Filter the sample solution through a 0.45 µm filter before injection.

-

-

Chromatographic Separation:

-

Set the flow rate appropriate for the preparative column.

-

Inject the sample onto the column.

-

Monitor the elution of compounds using the detector at a wavelength where this compound and potential impurities absorb (e.g., 433 nm and 573 nm).

-

Collect the fraction corresponding to the main this compound peak.

-

-

Product Recovery:

-

Combine the collected pure fractions.

-

Remove the mobile phase solvents using a rotary evaporator to yield the purified this compound.

-

Recrystallization

General Experimental Protocol for Recrystallization:

-

Solvent Selection:

-

Test the solubility of crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

-

-

Hot Filtration (if necessary):

-

If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cooling in an ice bath can maximize crystal formation.

-

-

Crystal Collection and Washing:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering soluble impurities.

-

-

Drying:

-

Dry the purified crystals in a desiccator or a vacuum oven.

-

Conclusion

The synthesis of this compound via the Friedel-Crafts acylation of o-sulfobenzoic acid anhydride and o-cresol is a well-established method. For applications demanding high accuracy, such as precise spectrophotometric pH measurements, rigorous purification is paramount. Flash chromatography offers an efficient means for bulk purification, while preparative HPLC provides the highest level of purity. The detailed protocols and data presented in this guide serve as a valuable resource for researchers, enabling the consistent production of high-purity this compound for a wide range of scientific endeavors.

References

- 1. This compound [cresol_red.moneidechem.com]

- 2. This compound | 1733-12-6 | Benchchem [benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN102924427A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. news-oceanacidification-icc.org [news-oceanacidification-icc.org]

- 8. Purification and Characterization of meta-Cresol Purple for Spectrophotometric Seawater pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recrystallization [sites.pitt.edu]

Understanding the two pH ranges of Cresol red

An In-depth Technical Guide to the Dual pH Ranges of Cresol Red

For Researchers, Scientists, and Drug Development Professionals

This compound (o-cresolsulfonephthalein) is a sulfonphthalein dye widely utilized as a pH indicator in various analytical and biological applications. Its utility is marked by two distinct pH transition ranges, allowing for the visual determination of pH in both highly acidic and near-neutral to alkaline conditions.[1][2] This guide provides a comprehensive overview of the chemical principles, quantitative data, and experimental protocols associated with the dual-range pH indication of this compound.

Core Chemical Principles

This compound's function as a pH indicator is rooted in its molecular structure, which undergoes reversible changes upon protonation and deprotonation.[3] These structural alterations modify the molecule's electronic conjugation, thereby changing the wavelengths of light it absorbs and reflects, resulting in a visible color shift.[3][4] The molecule can exist in three primary forms, each corresponding to a specific color and pH range.

Quantitative Data

The key parameters of this compound's two pH transition ranges are summarized below.

Table 1: pH Transition Ranges and Color Changes

| Parameter | Acidic Range | Alkaline Range |

| pH Transition Range | 0.2 – 1.8[1][2][5] | 7.2 – 8.8[2][3][6] |

| Color Change | Red to Yellow[1][5] | Yellow to Purplish-Red/Violet[7] |

| pKa Value | ~1.0[5][7] | ~8.0 - 8.5[8] |

Table 2: Spectrophotometric Data

For high-precision pH determination, spectrophotometry is employed. The ratio of absorbance at the peak wavelengths of the acidic and basic forms is used for calculation.

| Parameter | Wavelength 1 (λmax of HI⁻ form) | Wavelength 2 (λmax of I²⁻ form) |

| Wavelength (nm) | 433 nm[9] | 573 nm[9] |

Chemical Transition Pathway

The color changes of this compound correspond to the sequential loss of two protons from the molecule as the pH of the solution increases. The process begins with the fully protonated red species in strongly acidic conditions, transitioning to a yellow mono-anion, and finally to a purplish-red dianion in alkaline conditions.

Caption: Equilibrium states of this compound across its two pH ranges.

Experimental Protocols

Protocol 1: Preparation of this compound Indicator Solution

This protocol describes the preparation of a standard this compound indicator solution for titrations and general pH testing.

Materials:

-

This compound powder (0.1 g)

-

0.1 M Sodium Hydroxide (NaOH) solution (2.65 mL)

-

95% Ethanol (20 mL)

-

Distilled or deionized water

-

100 mL volumetric flask

Procedure:

-

Weigh 0.1 g of this compound powder and place it into the 100 mL volumetric flask.

-

Add 2.65 mL of 0.1 M NaOH solution and 20 mL of 95% ethanol to the flask.[10]

-

Gently warm and swirl the mixture until the this compound is completely dissolved.[10]

-

Once dissolved, allow the solution to cool to room temperature.

-

Dilute the solution to the 100 mL mark with distilled water.[6][10]

-

Stopper the flask and invert several times to ensure homogeneity.

Protocol 2: Spectrophotometric pH Determination

This protocol provides a generalized workflow for determining the pH of a solution with high precision using this compound and a spectrophotometer. This method is based on the principle that the absorbance of a mixed solution is the sum of the absorbances of its components.[11]

Workflow:

Caption: General workflow for precise pH measurement using this compound.

Procedure:

-

Preparation of Stock Solutions: Prepare a this compound indicator solution as described in Protocol 1. Prepare two reference solutions by adding a small amount of the indicator to a highly acidic buffer (e.g., pH < 0.2) and a highly alkaline buffer (e.g., pH > 8.8).[11]

-

Determine Molar Absorptivities: Using a spectrophotometer, measure the full absorbance spectrum (e.g., 400-650 nm) for both the acidic and alkaline reference solutions to identify the wavelengths of maximum absorbance (λmax) for the HIn⁻ and I²⁻ forms, respectively.[11]

-

Sample Measurement: Add a precise quantity of the this compound indicator to the sample solution of unknown pH.

-

Absorbance Reading: Measure the absorbance of the sample solution at the two λmax values determined in step 2 (e.g., 433 nm and 573 nm).[9]

-

pH Calculation: Calculate the ratio (R) of the absorbances at the two wavelengths. The pH can then be determined using the Henderson-Hasselbalch equation adapted for spectrophotometry: pH = pK₂ + log₁₀((R - e₁) / (e₃/e₂ - R)) Where pK₂ is the dissociation constant for the second transition, and e₁, e₂, and e₃ are molar absorptivity ratios determined from the reference solutions.[9]

Applications in Research and Development

The dual-range capability of this compound makes it a versatile tool.

-

Acidic Range (pH 0.2-1.8): Useful for monitoring reactions in strongly acidic media and in the preparation of acidic buffers and reagents.

-

Alkaline Range (pH 7.2-8.8): Widely used in biological applications, such as monitoring the pH of microbial culture media and in titration of weak acids.[1] It is also employed as a non-interfering tracking dye in agarose and polyacrylamide gel electrophoresis, as it does not significantly inhibit enzymes like Taq polymerase.[2][6]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound sodium salt, pH indicator dye (CAS 62625-29-0) | Abcam [abcam.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Acid-Base Indicators [wiredchemist.com]

- 6. goldbio.com [goldbio.com]

- 7. Chrominfo: Preparation of this compound indicator solution [chrominfo.blogspot.com]

- 8. nbinno.com [nbinno.com]

- 9. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 10. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

- 11. chem.fsu.edu [chem.fsu.edu]

Cresol Red: A Technical Guide to its pH-Dependent Color Transition (7.2-8.8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresol Red is a widely utilized sulfonephthalein dye that serves as a pH indicator, notable for its distinct color transition in the slightly alkaline range of pH 7.2 to 8.8.[1][2][3][4][5][6][7] This property makes it an invaluable tool in various scientific disciplines, including biological research, analytical chemistry, and pharmaceutical development, where precise pH monitoring within this physiological range is often critical.[2][4] This technical guide provides an in-depth examination of the color change of this compound, including its chemical principles, quantitative spectral data, and detailed experimental protocols for its application.

Chemical Principles of the Color Transition

This compound, chemically known as o-cresolsulfonephthalein, is a weak acid.[2] Its color change is a direct consequence of a pH-dependent equilibrium shift between its acidic (protonated) and basic (deprotonated) forms.[2] In the pH range of 7.2 to 8.8, the indicator undergoes a transition from its yellow, acidic form (HIn⁻) to its red or purplish-red, basic form (In²⁻).[1][2][3][4][5][7]

The equilibrium governing this transition can be represented as:

HIn⁻ (Yellow) ⇌ H⁺ + In²⁻ (Red/Purple)

As the pH of the solution increases (i.e., the concentration of H⁺ decreases), the equilibrium shifts to the right, favoring the formation of the deprotonated, red-colored species. Conversely, in more acidic conditions within this range, the equilibrium shifts to the left, favoring the protonated, yellow-colored form.

A diagram illustrating this chemical equilibrium is provided below:

Caption: Chemical equilibrium of this compound in the pH 7.2-8.8 range.

Quantitative Spectrophotometric Data

The color change of this compound can be quantified by measuring its absorbance at different wavelengths across the pH range of 7.2 to 8.8. The yellow acidic form exhibits maximum absorbance (λmax) at approximately 434-440 nm, while the red basic form has a λmax around 570-573 nm.[8][9] An isosbestic point, where the molar absorptivity of the two forms is equal, is observed around 480-483 nm.[8][9]

The following table summarizes the absorbance characteristics of this compound at key wavelengths within its transition range.

| pH | Color Observed | Absorbance at ~434 nm (Acidic Peak) | Absorbance at ~573 nm (Basic Peak) |

| < 7.2 | Yellow | High | Low |

| 7.2 | Yellow-Orange | Decreasing | Increasing |

| 8.0 | Orange-Red | Decreasing | Increasing |

| 8.8 | Red/Purple | Low | High |

| > 8.8 | Red/Purple | Low | High |

Note: The pKa of this compound is approximately 8.1 to 8.3, which is the pH at which the concentrations of the acidic and basic forms are equal.[10][11]

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

This protocol provides a standard method for preparing a this compound indicator solution suitable for titrations and general pH measurements.

Materials:

-

This compound (o-cresolsulfonephthalein) powder

-

0.1 M Sodium Hydroxide (NaOH) solution

-

95% Ethanol

-

Distilled or deionized water

-

100 mL volumetric flask

-

Beaker

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Weigh 0.1 g of this compound powder and place it into a beaker.[12]

-

Add 2.65 mL of 0.1 M NaOH solution and 20 mL of 95% ethanol to the beaker.[12]

-

Gently warm and stir the mixture until the this compound has completely dissolved.[12]

-

Quantitatively transfer the dissolved solution to a 100 mL volumetric flask.

-

Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask.

-

Add distilled water to the volumetric flask to bring the final volume to 100 mL.[12]

-

Stopper the flask and invert it several times to ensure thorough mixing.

-

Store the solution in a well-sealed bottle, protected from light.

Spectrophotometric pH Measurement using this compound

This protocol outlines the steps for determining the pH of a sample solution spectrophotometrically using this compound.

Materials:

-

This compound indicator solution (prepared as in 4.1)

-

Sample solution of unknown pH (within the 7.2-8.8 range)

-

Buffer solutions of known pH for calibration (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0)

-

Spectrophotometer

-

Cuvettes (1 cm path length)

Experimental Workflow:

Caption: Workflow for spectrophotometric pH determination using this compound.

Procedure:

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelengths to the absorbance maxima of the acidic (~434 nm) and basic (~573 nm) forms of this compound.

-

Calibration Curve:

-

To a series of cuvettes, add a precise volume of each standard buffer solution.

-

Add a small, consistent volume of the this compound indicator solution to each cuvette and mix well.

-

Measure the absorbance of each standard at both wavelengths.

-

Calculate the ratio of the absorbances (A₅₇₃ / A₄₃₄) for each standard.

-

Plot a calibration curve of the absorbance ratio versus the known pH of the standards.

-

-

Sample Measurement:

-

Add the same precise volume of the unknown sample solution to a clean cuvette.

-

Add the same small, consistent volume of the this compound indicator solution and mix well.

-

Measure the absorbance of the sample at both wavelengths.

-

-

pH Determination:

-

Calculate the ratio of the absorbances (A₅₇₃ / A₄₃₄) for the sample.

-

Using the calibration curve, determine the pH of the sample corresponding to its calculated absorbance ratio.

-

Applications in Research and Drug Development

The pH range of 7.2 to 8.8 is particularly relevant for many biological systems. Consequently, this compound finds numerous applications in:

-

Cell Culture Media: Monitoring and maintaining the pH of cell culture media to ensure optimal cell growth and viability.[2]

-

Enzyme Assays: Measuring pH changes during enzymatic reactions that produce or consume protons.[2]

-

Drug Formulation: Assessing the pH of pharmaceutical preparations to ensure stability, solubility, and efficacy.

-

Biological Buffers: Used as a visual indicator in the preparation and quality control of common biological buffers such as HEPES and TRIS.

Conclusion

This compound is a robust and reliable pH indicator for the slightly alkaline range of 7.2 to 8.8. Its distinct yellow-to-red color change, underpinned by a well-understood acid-base equilibrium, allows for both qualitative visual estimation and precise quantitative determination of pH. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals to effectively utilize this compound in their laboratory workflows.

References

- 1. goldbio.com [goldbio.com]

- 2. This compound: A Comprehensive Guide For Chemical Importers, Reagent Manufacturers, And Paint Industries | OCTAGONCHEM [octagonchem.com]

- 3. labdepotinc.com [labdepotinc.com]

- 4. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 5. This compound indicator grade, Dye content 95 1733-12-6 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of indicator-based pH measurements for freshwater over a wide range of buffer intensities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation of Indicator Solutions | Pharmaguideline [pharmaguideline.com]

Unveiling the Thermochromic Properties of Cresol Red: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cresol Red, a well-established pH indicator, exhibits fascinating thermochromic properties, undergoing a reversible color change in response to temperature variations. This phenomenon, particularly evident when the dye is incorporated into a polymer matrix, presents a wealth of opportunities for applications in smart materials, sensors, and various analytical technologies. This in-depth technical guide explores the core principles of this compound's thermochromism, providing detailed experimental protocols, quantitative data, and a mechanistic understanding to facilitate its application in research and development.

Core Principles of this compound Thermochromism

The thermochromic behavior of this compound is not an intrinsic property of the molecule alone but is typically observed in a multi-component system. This system generally consists of:

-

This compound: Often in a modified form, such as a leuco dye, where its chromophore is initially in a colorless state.

-

A Developer: A proton-donating species, such as boric acid, which facilitates the color change.

-

A Solvent Matrix: Frequently a hydrogel, such as a polyvinyl alcohol (PVA)-borax network, which provides the environment for the temperature-dependent interactions.

The color change is fundamentally a result of a temperature-sensitive equilibrium between two forms of the this compound molecule: a colorless, closed-ring lactone form and a colored, open-ring quinoidal form. An increase in temperature shifts the equilibrium towards the colored form, resulting in a visible color change, typically from yellow or colorless to a wine-red or reddish-purple hue.[1] This transition is reversible, with the color reverting to its original state upon cooling.

The underlying mechanism is a thermally induced proton transfer.[1] Within the polymer matrix, temperature fluctuations alter the interactions between the this compound-developer complex and the polymer chains, influencing the protonation state of the dye and, consequently, its electronic structure and visible light absorption.

Quantitative Data on Thermochromic and Spectroscopic Properties

The color and spectral properties of this compound are highly dependent on its chemical environment, particularly pH and temperature. While direct quantitative data for the thermochromic transition in a polymer matrix is not extensively published, the well-documented pH-dependent spectral data provides a strong analogue for understanding the changes occurring during the temperature-induced transition. The different protonation states of this compound in solution correspond to the colored and colorless forms observed in the thermochromic system.

Table 1: pH-Dependent Color and Spectroscopic Properties of this compound

| pH Range | Color | Wavelength of Maximum Absorbance (λmax) |

| 0.2–1.8 | Red to Yellow | ~520 nm (fully protonated, H₂CR) |

| 2.8–7.2 | Yellow | 434 nm (monoprotonated, HCR⁻) |

| 7.2–8.8 | Yellow to Reddish-Purple | 573 nm (deprotonated, CR²⁻) |

Data compiled from multiple sources.

Table 2: UV-Vis Absorption Maxima of this compound Species

| Species | Form | λmax (nm) |

| H₂CR | Fully Protonated | ~520 |

| HCR⁻ | Monoprotonated | 434 |

| CR²⁻ | Deprotonated | 573 |

These values represent the peaks of the different protonated forms of this compound, which are analogous to the states involved in the thermochromic transition.

Experimental Protocols

Preparation of a Thermochromic Polyvinyl Alcohol (PVA)-Borax Hydrogel with this compound

This protocol outlines the preparation of a hydrogel that visually demonstrates the thermochromic properties of this compound.

Materials:

-

Polyvinyl alcohol (PVA), high molecular weight

-

Sodium tetraborate (Borax)

-

This compound

-

Boric Acid

-

Distilled water

-

Beakers and stirring equipment

-

Heating plate

Procedure:

-

Prepare PVA Solution: In a beaker, dissolve 10 g of PVA in 90 mL of distilled water by heating to approximately 80-90°C with continuous stirring until the PVA is fully dissolved. This may take a considerable amount of time. Allow the solution to cool to room temperature.

-

Prepare Borax Solution: In a separate beaker, prepare a 4% (w/v) solution of Borax by dissolving 4 g of Borax in 100 mL of distilled water.

-

Prepare this compound-Boric Acid Mixture: In a small beaker, create an intimate mixture of this compound and Boric Acid in a 1:1 molar ratio.

-

Incorporate this compound: Add a small amount (e.g., 0.1 g) of the this compound-Boric Acid mixture to the cooled PVA solution and stir until it is evenly dispersed. The solution should be yellow.

-

Crosslink the Hydrogel: While stirring the PVA-Cresol Red solution, slowly add the Borax solution dropwise. A gel will begin to form. Continue adding the Borax solution until the desired gel consistency is achieved.

-

Observation of Thermochromism: Gently heat the prepared hydrogel. A color change from yellow to wine-red should be observed as the temperature increases. The process is reversible upon cooling.

Temperature-Dependent UV-Visible Spectroscopic Analysis

This protocol describes how to quantitatively measure the thermochromic transition.

Equipment:

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

-

The prepared thermochromic hydrogel

-

Thermocouple or temperature probe

Procedure:

-

Sample Preparation: Place a small, transparent sample of the thermochromic hydrogel into a quartz cuvette. Ensure there are no air bubbles in the light path.

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range of 400 nm to 700 nm.

-

Baseline Correction: Obtain a baseline spectrum with an empty cuvette or a cuvette containing a non-thermochromic PVA-borax hydrogel.

-

Temperature-Controlled Measurements:

-

Equilibrate the sample at a starting temperature (e.g., 20°C) using the temperature-controlled cuvette holder.

-

Record the UV-Vis absorption spectrum.

-

Increase the temperature in controlled increments (e.g., 5°C).

-

Allow the sample to equilibrate at each new temperature before recording the spectrum.

-

Continue this process through the expected transition temperature range and beyond (e.g., up to 80°C).

-

-

Data Analysis:

-

Plot the absorbance at the λmax of the colored form (around 573 nm) as a function of temperature.

-

The resulting data can be used to determine the transition temperature range and can be further analyzed using a Van't Hoff plot to determine the thermodynamic parameters of the transition.

-

Mechanistic Pathway and Experimental Workflow

The thermochromic transition of this compound in a PVA-borax hydrogel can be visualized as a temperature-dependent equilibrium. The following diagrams illustrate the proposed mechanism and the experimental workflow for its characterization.

References

An in-depth exploration of the synonyms, properties, and multifaceted applications of o-cresolsulfonphthalein, commonly known as Cresol Red, in scientific research and development.

Introduction

o-Cresolsulfonphthalein, a member of the triphenylmethane dye family, is a versatile chemical compound widely recognized in the scientific community by its common name, this compound.[1] This technical guide provides a comprehensive overview of its synonyms, chemical properties, and diverse applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development. Detailed experimental protocols and visual workflows are presented to facilitate its practical implementation in a laboratory setting.

Synonyms and Related Terms

o-Cresolsulfonphthalein is known by a variety of names in scientific literature and commercial products. A clear understanding of these synonyms is crucial for comprehensive literature searches and accurate identification of the compound.

-

Common Name: this compound[2]

-

Systematic IUPAC Name: 4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ⁶-benzoxathiol-3-yl]-2-methylphenol[2]

-

Other Synonyms: o-Cresol Red, Cresolsulfophthalein, o-Cresolsulfonephthalein, 3',3''-Dimethylphenolsulfonephthalein, Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-methyl-[2]

Chemical and Physical Properties

A summary of the key quantitative data for o-cresolsulfonphthalein is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 1733-12-6 | [1][2][3] |

| Molecular Formula | C₂₁H₁₈O₅S | [2][3] |

| Molecular Weight | 382.43 g/mol | [1][2][3] |

| Appearance | Reddish-brown crystalline powder | [4][5] |

| Melting Point | 290 °C | [6][7] |

| pH Range (Acidic) | 0.2 (Red) - 1.8 (Yellow) | [4][6][8] |

| pH Range (Alkaline) | 7.2 (Yellow) - 8.8 (Reddish-purple/Violet) | [6][9][10][11] |

| Solubility | Soluble in alcohol and dilute alkali hydroxide solution; sparingly soluble in water. | [4][12][13] |

Applications in Research and Drug Development

This compound's distinct pH-dependent color changes and its compatibility with biological molecules make it a valuable tool in various scientific disciplines.

pH Indicator

The most common application of this compound is as a pH indicator.[9] It exhibits two distinct pH transition ranges, making it suitable for a variety of titrations and for monitoring the pH of solutions.[6][8] In its acidic range (pH 0.2-1.8), it transitions from red to yellow, while in its alkaline range (pH 7.2-8.8), it changes from yellow to a reddish-purple or violet color.[4][6][8][10][11]

Molecular Biology

In molecular biology, this compound serves as a tracking dye in both agarose and polyacrylamide gel electrophoresis for the visualization of nucleic acids (DNA, RNA) and proteins.[1][6][14][15] In a 1% agarose gel, it migrates at a rate comparable to a DNA fragment of approximately 125 base pairs.[1][14] A significant advantage of this compound over other tracking dyes is that it generally does not inhibit Taq polymerase, allowing it to be included directly in PCR master mixes.[1][9]

Isothermal Nucleic Acid Amplification

This compound is utilized as a visual indicator in colorimetric isothermal amplification techniques, such as Loop-Mediated Isothermal Amplification (LAMP) and Isothermal Multiple-Self-Matching-Initiated Amplification (IMSA).[9][16][17][18] During amplification, the generation of protons leads to a decrease in pH, causing the this compound in the reaction mixture to change color from red to yellow, providing a simple, naked-eye detection of a positive reaction.[16][17]

Urease Activity Detection